5,6,7,8-Tetrahydroisoquinoline-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h5-7H,1-4H2 |
InChI Key |
KWQXWPWIKUNAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CN=C(C=C2C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroisoquinoline-3-carbaldehyde can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group readily undergoes condensation with nucleophiles such as amines and hydrazines to form imines, hydrazones, or oximes. For example:
-
Hydrazone formation : Reaction with phenylhydrazine yields the corresponding hydrazone derivative, confirmed via IR spectroscopy (C=N stretch at ~1,600 cm⁻¹).
-
Schiff base synthesis : Condensation with aromatic amines (e.g., aniline) produces imines, which are intermediates for bioactive molecules .
Nucleophilic Additions
The aldehyde participates in nucleophilic additions with organometallic reagents:
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Grignard (RMgX) | Secondary alcohols (1a–1g ) | 75–92 | |
| Organolithium | Tertiary alcohols (2a–2d ) | 68–85 |
These reactions proceed via attack at the carbonyl carbon, followed by protonation or quenching.
Oxidation and Reduction
-
Oxidation : The aldehyde is oxidized to 5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid using KMnO₄ or CrO₃ (yield: 80–95%).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the aldehyde to the primary alcohol (3 ), a precursor for ester derivatives .
4.1. Pictet-Spengler Cyclization
Reaction with tryptamine derivatives under acidic conditions forms tetrahydro-β-carbolines (4a–4f ), key scaffolds in alkaloid synthesis :
| Substrate | Product (R Group) | Yield (%) | Conditions |
|---|---|---|---|
| Tryptamine | 4a (H) | 88 | HCl, reflux, 12 h |
| 5-MeO-Tryptamine | 4b (5-OMe) | 76 | TFA, rt, 24 h |
4.2. Intramolecular Cyclizations
Under basic conditions (LiDA-KOR), the aldehyde participates in diastereoselective cyclizations to form tricyclic compounds (5a–5m ):
| Entry | Reactant | Product | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| 1 | 3a (H) | 5a | 66 | >95:5 |
| 2 | 3c (6-OMe) | 5c | 56 | 92:8 |
| 3 | 3j (7-CF₃) | 5j | 47 | 85:15 |
Knoevenagel Condensation
In the presence of [(VO)TPP][(TCM)₄] catalyst, the aldehyde reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated nitriles (6a–6d ) :
| Aldehyde Derivative | Methylene Compound | Product | Yield (%) |
|---|---|---|---|
| 4-MeO-C₆H₃-CHO | Malononitrile | 6a | 85 |
| 3-Cl-C₆H₄-CHO | Ethyl cyanoacetate | 6b | 78 |
Imine and Enamine Formation
Reaction with secondary amines (e.g., pyrrolidine) generates enamines (7a–7c ), which are electrophilic partners in Diels-Alder reactions:
| Amine | Reaction Time (h) | Product | Yield (%) |
|---|---|---|---|
| Piperidine | 2 | 7a | 91 |
| Morpholine | 3 | 7b | 84 |
| 4-Methylpiperazine | 4 | 7c | 72 |
Mechanistic Insights
The aldehyde’s reactivity is governed by:
-
Electrophilicity : Enhanced by conjugation with the tetrahydroisoquinoline ring.
-
Steric effects : Substituents at C-5/C-8 modulate reaction rates (e.g., tert-butyl groups reduce yields by 15–20%) .
This compound’s versatility in forming carbon–heteroatom bonds and complex heterocycles underscores its value in synthetic and medicinal chemistry. Future research may explore asymmetric catalysis to access enantiopure derivatives for targeted drug design.
Scientific Research Applications
Synthetic Methods
Several synthetic routes have been developed for the preparation of 5,6,7,8-tetrahydroisoquinoline-3-carbaldehyde. These methods highlight the compound's synthetic versatility and potential for derivatization. For instance, reductive amino-cyclization methods have been successfully applied to facilitate the synthesis of related compounds .
Pharmacological Applications
The biological activities of this compound and its derivatives have been extensively studied. Key applications include:
- Anticancer Activity : Derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and human cervix carcinoma (HeLa) cells. For example, some derivatives were tested for their ability to induce cell cycle arrest and mitochondrial membrane depolarization in cancer cells .
- Neurological Disorders : The compound has been investigated for its potential in treating dopaminergic nerve diseases. Its derivatives are being explored as candidates for medications aimed at conditions like Parkinson’s disease and schizophrenia due to their interaction with dopamine receptors .
- Opioid Receptor Modulation : Research indicates that certain derivatives can act as selective antagonists at kappa-opioid receptors. This property suggests potential applications in pain management and addiction treatment .
Case Study 1: Anticancer Properties
In a study published in Molecules, researchers synthesized a library of 8-substituted derivatives of this compound. These compounds were evaluated for their antiproliferative activity against various cancer cell lines. The most active compounds demonstrated IC50 values indicating potent anticancer effects .
Case Study 2: Neurological Applications
Another significant study highlighted the potential of tetrahydroisoquinoline derivatives in treating neurological disorders. Various compounds were tested for their ability to modulate dopamine receptor activity, showing promise as therapeutic agents for conditions such as schizophrenia and ADHD .
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific functionalization at the 3-position with an aldehyde group while maintaining the tetrahydroisoquinoline framework. Below is a comparison with structurally similar compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Tetrahydroisoquinoline | Same core structure | Lacks the aldehyde group; primarily studied for neuropharmacology. |
| Isoquinoline | Related aromatic system | More planar structure; used in various synthetic applications. |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl substitution on nitrogen | Exhibits different biological activities; studied for psychoactive effects. |
| 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroisoquinoline | Hydroxyethyl substitution | Investigated for potential antidepressant properties. |
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Ring Saturation
The biological and chemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituent positions and the degree of ring saturation. Key analogs include:
Electronic Effects :
- Charge Delocalization: 5,6,7,8-THIQ-3-carbaldehyde exhibits moderate charge delocalization compared to isoquinoline (most delocalized) and 1,2,3,4-THIQ (least delocalized). This impacts its reactivity in electrophilic substitutions and interactions with biological targets .
- Electrophilic Reactivity : The aldehyde group in 5,6,7,8-THIQ-3-carbaldehyde is more electrophilic than the keto group in 5-oxo-6-carbaldehyde derivatives, facilitating nucleophilic additions (e.g., with amines or thiols) .
Biological Activity
5,6,7,8-Tetrahydroisoquinoline-3-carbaldehyde (THIQ-3-CHO) is a bicyclic compound belonging to the isoquinoline family. Its unique structure, characterized by a tetrahydroisoquinoline backbone with an aldehyde functional group at the 3-position, has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of THIQ-3-CHO, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.
THIQ-3-CHO can be synthesized through various methods, including the condensation of appropriate precursors under controlled conditions. The presence of the aldehyde group enhances its reactivity and allows for further chemical transformations, making it a versatile intermediate in organic synthesis .
Anticancer Activity
Numerous studies have investigated the anticancer properties of THIQ-3-CHO and its derivatives. The compound has shown promising results against various cancer cell lines:
- Cell Lines Tested :
- A549 (lung cancer)
- MCF7 (breast cancer)
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| THIQ-3-CHO | A549 | 0.155 | Induces apoptosis and cell cycle arrest at G2/M phase |
| THIQ-3-CHO | MCF7 | 0.170 | Induces apoptosis and cell cycle arrest at S phase |
Studies have demonstrated that THIQ-3-CHO can induce significant apoptosis in cancer cells. For instance, one study reported a 79-fold increase in apoptosis for A549 cells treated with THIQ-3-CHO . Additionally, it has been shown to inhibit key enzymes involved in cancer progression, such as CDK2 and DHFR, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Antibacterial Activity
THIQ-3-CHO exhibits notable antibacterial properties against various pathogens. Its derivatives have been tested for their minimum inhibitory concentrations (MIC) against strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. Results indicate that some derivatives display comparable efficacy to standard antibiotics like ceftriaxone.
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | 40 | 30 |
| K. pneumoniae | 50 | 19 |
These findings suggest that THIQ-3-CHO could serve as a lead compound for developing new antibacterial agents .
The biological activity of THIQ-3-CHO can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial membrane depolarization and reactive oxygen species (ROS) production .
- Enzyme Inhibition : It acts as an inhibitor of critical enzymes involved in cancer cell proliferation and survival, enhancing its therapeutic potential .
- Immune Modulation : Some studies suggest that THIQ derivatives may interact with immune checkpoint pathways, potentially enhancing anti-tumor immune responses .
Case Studies and Research Findings
Research has highlighted various case studies demonstrating the efficacy of THIQ derivatives:
- Anticancer Efficacy : In a study involving multiple tetrahydroisoquinoline derivatives, compounds were found to significantly inhibit KRas signaling pathways in colon cancer cell lines .
- Antimicrobial Testing : Derivatives were screened against common bacterial strains with promising results indicating their potential as new antibacterial agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5,6,7,8-tetrahydroisoquinoline-3-carbaldehyde, and how can reaction conditions be optimized for reproducibility?
- Methodology : Cyclization of tetrahydroisoquinoline precursors using aldehydes under acidic or catalytic conditions is common. For example, refluxing in ethanol with HCl as a catalyst achieves moderate yields . Optimization involves varying solvents (e.g., dichloromethane vs. ethanol), temperature (60–100°C), and catalyst loading (e.g., 5–10 mol% HCl). Monitor reaction progress via TLC or HPLC to identify optimal stopping points .
- Key Considerations : Impurities often arise from incomplete cyclization; purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology :
- NMR : H NMR resolves aromatic protons (δ 6.8–7.2 ppm) and aldehyde protons (δ 9.8–10.2 ppm). C NMR confirms the aldehyde carbonyl (δ ~190 ppm) .
- IR : Strong absorption at ~1700 cm (C=O stretch) and ~2800 cm (C-H aldehyde) .
- Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 176) .
Q. How can researchers ensure the compound’s purity meets analytical standards for biological assays?
- Methodology :
- HPLC : Use a C18 column with a water/acetonitrile mobile phase (gradient elution) to achieve >95% purity .
- Melting Point Analysis : Compare observed values (e.g., 120–122°C) with literature data to detect solvates or polymorphs .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing chiral derivatives of this compound?
- Methodology :
- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based columns) for HPLC separation of enantiomers .
- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric cyclization with chiral ligands (e.g., BINAP) to control stereochemistry .
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (e.g., space group P222) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodology :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., aldehyde carbon). Software like Gaussian or ORCA is recommended .
- Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Impurity Profiling : Compare batch purity (via LC-MS) to correlate bioactivity with contaminants (e.g., unreacted precursors) .
- Meta-Analysis : Cross-reference studies using platforms like Reaxys to identify confounding variables (e.g., solvent choice in solubility tests) .
Q. What safety protocols are critical when handling this compound in electrophilic reactions?
- Methodology :
- Ventilation : Use fume hoods for reactions releasing volatile aldehydes.
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential sensitization .
- Waste Disposal : Neutralize acidic reaction mixtures with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
